

Technical Support Center: 5-(4-Methoxyphenyl)nicotinic Acid

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B1598746

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This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of **5-(4-Methoxyphenyl)nicotinic acid**. The information herein is synthesized from established chemical principles and analogous structures to provide a predictive framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the primary predicted degradation pathways for 5-(4-Methoxyphenyl)nicotinic acid under typical experimental and physiological conditions?

Answer:

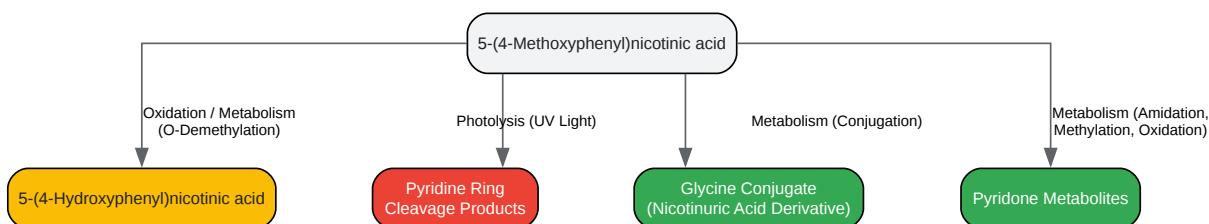
Based on its chemical structure—a fusion of a nicotinic acid core and a methoxyphenyl moiety—**5-(4-Methoxyphenyl)nicotinic acid** is susceptible to three primary degradation routes: oxidative, photolytic, and metabolic.

- Oxidative Degradation: The methoxy group (-OCH₃) is a primary target for oxidation. The electron-donating nature of this group makes the aromatic ring susceptible to attack by reactive oxygen species (ROS). The most probable oxidative pathway is O-demethylation, which cleaves the methyl group to yield the corresponding phenol, 5-(4-

hydroxyphenyl)nicotinic acid. This process can be mediated by chemical oxidants (e.g., peroxides) or enzymatic systems like cytochrome P450s in a biological context. Radical-induced decomposition can also lead to the cleavage of the methoxyl O–C bond[1].

- Photodegradation: Nicotinic acid and its derivatives are known to be sensitive to ultraviolet (UV) light.[2][3] Exposure to UV radiation, particularly at wavelengths around 254 nm, can induce the breakdown of the pyridine ring, leading to various photosensitive intermediates and smaller, unidentified photoproducts.[2][4] While the methoxyphenyl group also absorbs UV light, the pyridine core is often the more labile component in this class of molecules.
- Metabolic Degradation (In Vivo): In a biological system, **5-(4-Methoxyphenyl)nicotinic acid** would likely follow pathways similar to nicotinic acid (Niacin).[5][6] Beyond the O-demethylation mentioned above (a classic Phase I metabolic reaction), the molecule could undergo:
 - Conjugation (Phase II): The carboxylic acid group may be conjugated with glycine to form the corresponding nicotinuric acid derivative.[5]
 - Amidation & Subsequent Metabolism: The carboxylic acid could be converted to an amide, which is then subject to methylation and oxidation, forming pyridone metabolites, analogous to the formation of N1-methyl-2-pyridone-5-carboxamide from niacin.[6][7]

The diagram below illustrates these predicted primary degradation pathways.



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Caption: Predicted degradation pathways for **5-(4-Methoxyphenyl)nicotinic acid**.

Question 2: I need to perform a forced degradation study. What conditions should I use and what is the scientific rationale for each?

Answer:

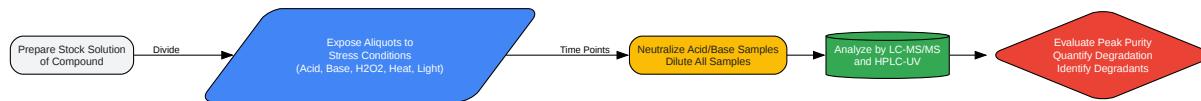
A forced degradation (or stress testing) study is essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Recommended Forced Degradation Conditions:

Condition	Reagent/Parameter	Rationale & Causality	Potential Products
Acid Hydrolysis	0.1 M HCl, 60-80 °C	<p>The nicotinic acid structure is generally stable to acid hydrolysis.[8]</p> <p>However, this tests for stability under acidic conditions which can be encountered during formulation or in physiological environments (e.g., the stomach).</p>	Unlikely to cause significant degradation of the parent acid.
Base Hydrolysis	0.1 M NaOH, 60-80 °C	<p>Aromatic carboxylic acids are typically stable.[9]</p> <p>This condition aggressively tests the stability of the core structure and can reveal unexpected weaknesses.</p>	Generally stable, but potential for minor degradants if impurities are present.
Oxidation	3% H ₂ O ₂ , Room Temp	<p>This directly probes susceptibility to oxidative stress.</p> <p>The methoxy group is the most likely site of attack, making this a critical test.[1][10]</p>	O-demethylation to 5-(4-hydroxyphenyl)nicotinic acid; potential for N-oxide formation on the pyridine ring.
Thermal Stress	60-80 °C (in solid state and solution)	<p>Tests for inherent thermal stability.</p> <p>High temperatures can promote decarboxylation of</p>	Primarily tests for physical changes; potential for decarboxylation at

	aromatic carboxylic acids, although this often requires more extreme conditions.[9]	very high temperatures.
Photostability	ICH Q1B guidelines (e.g., 1.2 million lux hours visible, 200 watt hours/m ² UV)	Mimics exposure to light during manufacturing, storage, and administration. The pyridine ring is known to be photosensitive. [2][11]

The following workflow provides a systematic approach to executing a forced degradation study.



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Caption: Workflow for a forced degradation (stress testing) study.

Question 3: My chromatogram shows a new peak after oxidative stress. How can I tentatively identify it without a reference standard?

Answer:

This is a common scenario where Liquid Chromatography-Mass Spectrometry (LC-MS/MS) becomes an indispensable tool. The process involves a logical deduction based on mass shifts from the parent compound.

Troubleshooting & Identification Protocol:

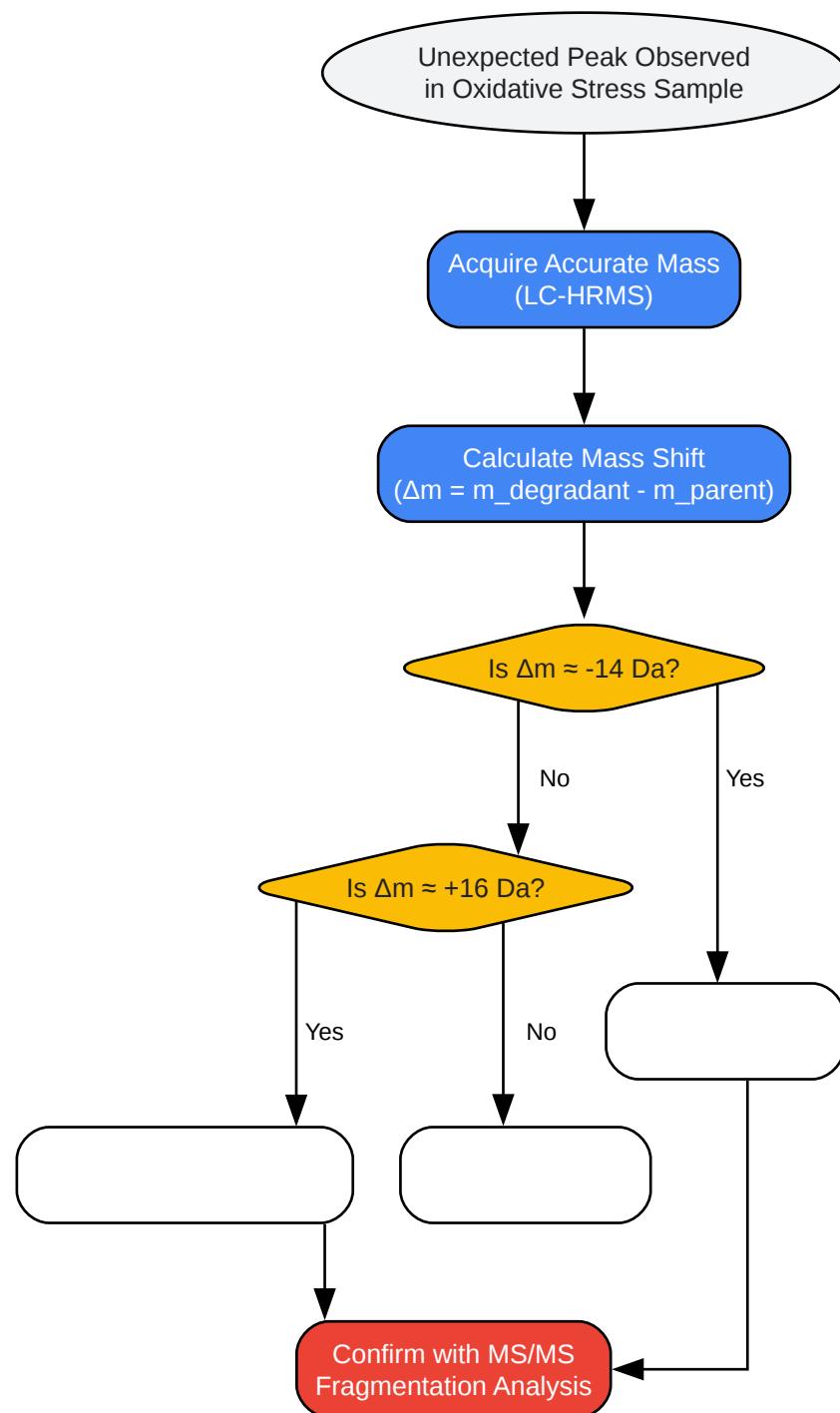
- Determine the Mass-to-Charge Ratio (m/z): Obtain the accurate mass of the new peak from your high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Calculate the Mass Shift: Compare the mass of the degradant to the parent compound.
 - Parent Mass $[M+H]^+$ for $C_{12}H_{11}NO_3$ = 218.0706
- Hypothesize a Structural Change: Match the observed mass shift to a plausible chemical transformation.

Table of Common Mass Shifts for **5-(4-Methoxyphenyl)nicotinic acid**:

Mass Shift (Δm)	Plausible Transformation	Hypothesized Product
-14.0157 Da	O-Demethylation (-CH ₃)	5-(4-Hydroxyphenyl)nicotinic acid
+15.9949 Da	Hydroxylation (+O)	Hydroxylated derivatives on either ring
+15.9949 Da	N-Oxidation (+O)	5-(4-Methoxyphenyl)nicotinic acid N-oxide
-43.9898 Da	Decarboxylation (-CO ₂)	3-(4-Methoxyphenyl)pyridine

- Confirm with MS/MS Fragmentation: Fragment both the parent compound and the unknown degradant. A retained fragment ion shared between both spectra strongly suggests a common core structure, while the loss of a fragment can pinpoint the site of modification. For example, if the methoxyphenyl portion fragments off, comparing the mass of this fragment between the parent and degradant can confirm if the modification occurred on that ring.

The decision tree below outlines this troubleshooting process.

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Caption: Decision tree for identifying oxidative degradation products via LC-MS.

Question 4: What are the recommended starting conditions for an HPLC method to analyze 5-(4-

Methoxyphenyl)nicotinic acid and its potential degradants?

Answer:

A reverse-phase HPLC method with UV detection is the standard approach. Given the aromatic nature of the compound and its likely degradants, a C18 column is an excellent starting point. The carboxylic acid and potential phenolic degradants will have pH-dependent retention, so a buffered mobile phase is crucial for robust and reproducible chromatography.

Recommended HPLC Starting Conditions:

Parameter	Recommended Setting	Rationale & Expert Insight
Column	C18, 100 x 4.6 mm, 2.7 μ m	Provides good retention for moderately polar aromatic compounds. Smaller particle size offers higher efficiency.
Mobile Phase A	0.1% Formic Acid in Water	Acidifies the mobile phase (pH ~2.7) to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peak shape.[12]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. Formic acid maintains consistent pH.
Gradient	10% B to 90% B over 15 min	A broad gradient is essential during method development to ensure elution of both polar degradants (like the hydroxylated product) and the less polar parent compound.
Flow Rate	1.0 mL/min	Standard for a 4.6 mm ID column.
Column Temp.	30 °C	Provides better run-to-run reproducibility than ambient temperature.

Detection (UV)	254 nm and 217 nm	254 nm is a common wavelength for aromatic compounds. The λ_{max} of nicotinic acid is \sim 217 nm, which can provide higher sensitivity. ^[13] Monitoring multiple wavelengths is advisable.
Injection Vol.	5 μ L	A good starting point to avoid column overload.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines once the degradation profile is understood.

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